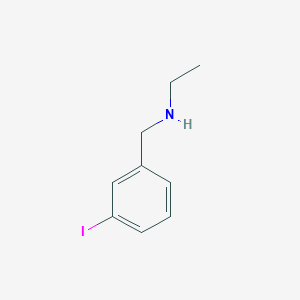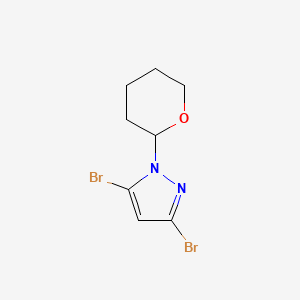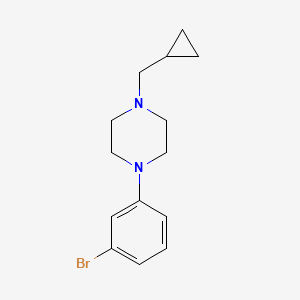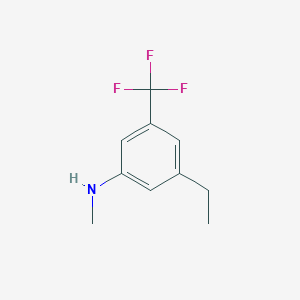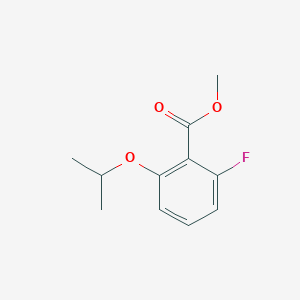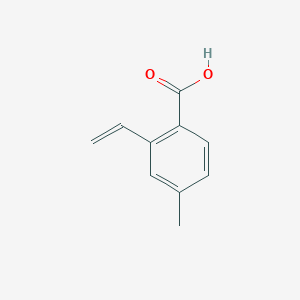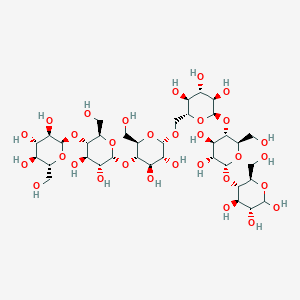
6-A-D-Maltotriosyl-maltotriose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-A-D-Maltotriosyl-maltotriose” is a carbohydrate structure represented using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. WURCS is a standardized format designed to encode complex carbohydrate structures in a linear format based on atomic-level information about monosaccharides and their linkages . This specific compound is part of the WURCS 2.0 version, which allows for the representation of a wide variety of carbohydrate structures, including those with ambiguous monosaccharide configurations .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of carbohydrate structures like the one represented by 6-A-D-Maltotriosyl-maltotriose typically involves the synthesis of individual monosaccharides followed by their sequential assembly into oligosaccharides or polysaccharides. The synthetic routes often include glycosylation reactions, where glycosyl donors and acceptors are coupled under specific conditions to form glycosidic bonds .
Industrial Production Methods
Industrial production of complex carbohydrates can involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds, or chemical synthesis, which may include protecting group strategies to control the regio- and stereochemistry of the glycosidic linkages . The choice of method depends on the desired structure and complexity of the carbohydrate.
化学反应分析
Types of Reactions
Carbohydrates undergo various chemical reactions, including:
Oxidation: Carbohydrates can be oxidized to form aldonic acids, uronic acids, or aldaric acids.
Reduction: Reduction of carbohydrates can yield sugar alcohols.
Substitution: Substitution reactions can introduce functional groups such as amino, acetyl, or sulfate groups.
Common Reagents and Conditions
Common reagents used in carbohydrate chemistry include:
Oxidizing agents: Nitric acid, bromine water.
Reducing agents: Sodium borohydride, hydrogen in the presence of a catalyst.
Protecting groups: Acetyl chloride, benzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of glucose can yield gluconic acid, while reduction can produce sorbitol .
科学研究应用
Chemistry
In chemistry, carbohydrates are studied for their role in glycosylation reactions and their potential as building blocks for complex molecules .
Biology
In biology, carbohydrates are essential components of cell membranes and are involved in cell-cell recognition, signaling, and immune responses .
Medicine
In medicine, carbohydrates are used in drug development, particularly in the design of glycomimetics and vaccines .
Industry
In industry, carbohydrates are used in the production of biofuels, food additives, and biodegradable materials .
作用机制
The mechanism by which carbohydrates exert their effects involves their interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can trigger various biochemical pathways, including signal transduction, metabolic processes, and immune responses .
相似化合物的比较
Similar Compounds
Similar compounds to the one represented by 6-A-D-Maltotriosyl-maltotriose include other complex carbohydrates such as:
Glycans: Polysaccharides composed of monosaccharide residues linked by glycosidic bonds.
Glycosaminoglycans: Long unbranched polysaccharides containing repeating disaccharide units.
Uniqueness
The uniqueness of the compound lies in its specific monosaccharide composition and linkage pattern, which can be precisely represented using the WURCS notation. This allows for accurate depiction and analysis of its structure and function .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(42)15(44)22(51)33(59-7)65-29-10(4-40)62-36(26(55)19(29)48)67-28-9(3-39)60-32(24(53)18(28)47)57-6-12-14(43)16(45)23(52)34(63-12)66-30-11(5-41)61-35(25(54)20(30)49)64-27-8(2-38)58-31(56)21(50)17(27)46/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKEVTXZVYBTK-ZXRAELBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)O)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione](/img/structure/B8127982.png)

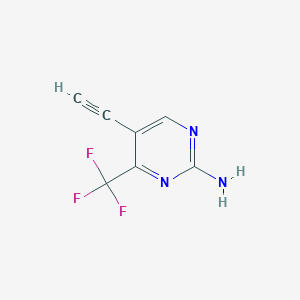
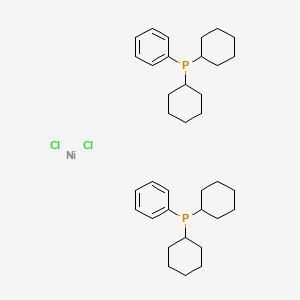

![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)
